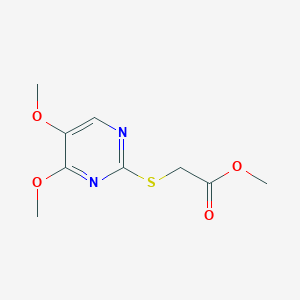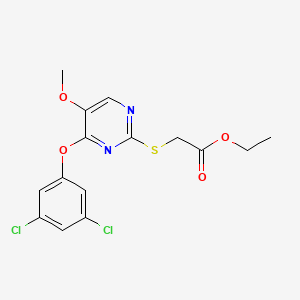
Ethyl 2-((4-(3,5-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate
Vue d'ensemble
Description
Ethyl 2-((4-(3,5-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate, also known as PD184352, is a small molecule inhibitor that targets extracellular signal-regulated kinases (ERKs). ERKs are a family of protein kinases that play a crucial role in various cellular processes, such as cell proliferation, differentiation, and survival. PD184352 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Sulfanyl-substituted compounds are pivotal in the synthesis of chemiluminescent materials. For instance, sulfanyl-substituted dioxetanes, upon base-induced decomposition, emit light, indicating their potential in chemiluminescence applications (Watanabe et al., 2010).
- Thiazolino[3,2‐a]pyrimidine carbinolamine derivatives are synthesized through reactions involving ethyl 4-chloroacetoacetate, showcasing the compound's role in generating heterocyclic structures with potential for further biological and chemical exploration (Campaigne et al., 1981).
- A novel synthesis route for tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones demonstrates the utility of sulfanyl acetate derivatives in facilitating complex organic reactions (Raja & Perumal, 2006).
Pharmacological Potential
- N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have shown potential as antibacterial agents, demonstrating the pharmaceutical applications of sulfanyl acetate derivatives (Siddiqui et al., 2014).
Material Science Applications
- Functionalized 3-substituted polypyrroles, synthesized from pyrrole derivatives similar in complexity to the target compound, exhibit good conductivity and stability, suggesting applications in electronic materials (Ho-Hoang et al., 1994).
Antitumor Activity
- New thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, synthesized from compounds bearing similarity to the target molecule, have shown significant antitumor activity, highlighting the potential of such compounds in cancer research (Hafez & El-Gazzar, 2017).
Propriétés
IUPAC Name |
ethyl 2-[4-(3,5-dichlorophenoxy)-5-methoxypyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-3-22-13(20)8-24-15-18-7-12(21-2)14(19-15)23-11-5-9(16)4-10(17)6-11/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKZTMGNFRDSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC(=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-(3,5-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-((benzylamino){2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)benzenesulfonamide](/img/structure/B3127630.png)
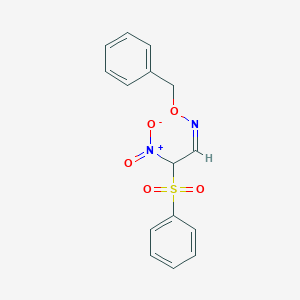
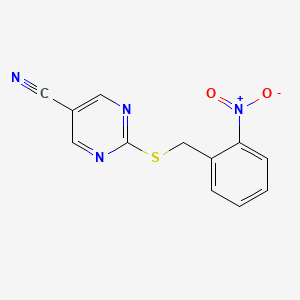
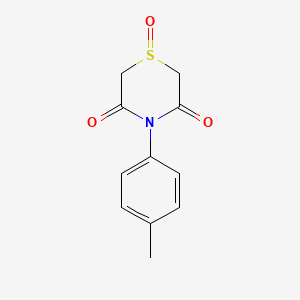

![1-[4-(4-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B3127671.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(3-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3127684.png)
![N-{[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3127691.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate](/img/structure/B3127692.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide](/img/structure/B3127703.png)
